1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine
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Overview
Description
1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine is a chemical compound with the molecular formula C15H24N4O4. It belongs to the class of xanthine derivatives, which are known for their diverse biological activities. Xanthine derivatives are commonly found in various plants and are known for their stimulant effects, as seen in compounds like caffeine and theobromine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-diethylxanthine with 5,6-dihydroxyhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the hexyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased cardiac output. Additionally, it may interact with adenosine receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydroxyhexyl side chain and diethyl groups differentiate it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Properties
CAS No. |
86257-04-7 |
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Molecular Formula |
C15H24N4O4 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
3-(5,6-dihydroxyhexyl)-1,7-diethylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-17-10-16-13-12(17)14(22)18(4-2)15(23)19(13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI Key |
RTHCOBFNXLAZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CCCCC(CO)O)CC |
Origin of Product |
United States |
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